molecular formula C32H54O4 B1653641 Terephthalic acid, didodecyl ester CAS No. 18749-84-3

Terephthalic acid, didodecyl ester

Cat. No. B1653641
CAS RN: 18749-84-3
M. Wt: 502.8 g/mol
InChI Key: NFDQHOWZPAMCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terephthalic acid, didodecyl ester is a derivative of terephthalic acid. Terephthalic acid is an organic compound with the formula C6H4(CO2H)2. This white solid is a commodity chemical, used principally as a precursor to the polyester PET, used to make clothing and plastic bottles . The esterification of terephthalic acid with didodecyl groups results in the formation of terephthalic acid, didodecyl ester .

Scientific Research Applications

Summary of the Application

Terephthalic acid, didodecyl ester is used in the hydrolysis of polyethylene terephthalate (PET), a common plastic material. The process involves the use of a carboxylesterase from Thermobifida fusca, known as TfCa .

Methods of Application

The enzyme TfCa is found to hydrolyze PET degradation intermediates such as bis(2-hydroxyethyl) terephthalate (BHET) and mono-(2-hydroxyethyl)-terephthalate (MHET). The structure-function relationship of TfCa was investigated by comparing its hydrolytic activity on various ortho- and para-phthalate esters of different lengths .

Results or Outcomes

The dual enzyme system with the wild-type TfCa or its WA variant produced up to 11-fold and 14-fold more terephthalate (TPA) than the single IsPETase PM, respectively .

2. Determination of Migrated Phthalate Acid Esters from PET Packaging

Summary of the Application

Terephthalic acid, didodecyl ester is used in the analysis of migrated phthalate acid esters from PET packaging into traditional Iranian drinking beverage (Doogh) samples .

Methods of Application

A novel magnetic solid phase extraction (MSPE) technique combined with a gas chromatography/mass spectroscopy (GC/MS) was developed to determine the phthalate ester content of bottled Doogh samples .

Results or Outcomes

The migration level into Doogh samples was increased by incorporating of gas as well as increasing the volume of PET bottles. Also, with elaborating of storage time, the migration of some phthalates such as DEHP (the mean from 2419.85 ng L −1 in the first week to 2716.15 ng L −1 in the second month), DEP, and total phthalate was increased .

properties

IUPAC Name

didodecyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-21-27-35-31(33)29-23-25-30(26-24-29)32(34)36-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDQHOWZPAMCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172060
Record name Terephthalic acid, didodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terephthalic acid, didodecyl ester

CAS RN

18749-84-3
Record name Terephthalic acid, didodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018749843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terephthalic acid, didodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Terephthalic acid, didodecyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Terephthalic acid, didodecyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Terephthalic acid, didodecyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Terephthalic acid, didodecyl ester
Reactant of Route 5
Reactant of Route 5
Terephthalic acid, didodecyl ester
Reactant of Route 6
Reactant of Route 6
Terephthalic acid, didodecyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.